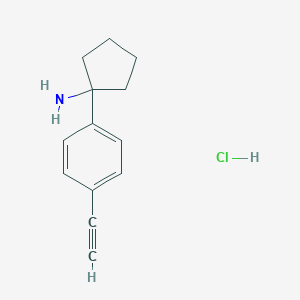

1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Research in synthetic chemistry has explored the synthesis of ethynylcyclopropylamine and ethynylcyclobutylamine derivatives, showcasing methods to produce these compounds as hydrochlorides. These methods involve reactions from cyclopropylacetylene and 6-chlorohex-1-yne, yielding products that have potential as intermediates in further synthetic pathways (Kozhushkov et al., 2010).

Bioconjugation Techniques

The mechanism of amide formation via carbodiimide in aqueous media has been studied, employing ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) as a catalyst. This research is relevant for bioconjugation applications, particularly in understanding how carboxylic acids and amines react to form amide bonds in water, which is critical for the development of biomaterials and drug delivery systems (Nakajima & Ikada, 1995).

Amination Reactions

Studies have shown the use of ligands in copper-catalyzed amination reactions to afford secondary or tertiary amines from halobenzenes, demonstrating the versatility of these reactions in synthesizing amine derivatives (Gajare et al., 2004). Additionally, research into aminofunctional linear low-density polyethylene highlights the incorporation of amine groups into polymers, which could have applications in reactive processing and material science (Schneider et al., 1997).

Material Science and Catalysis

The development of catalysts for ethylene tetramerization, using bis(diphenylphosphino)amine ligands, exemplifies the role of structural modification in enhancing catalytic performance. This research could have implications for the production of linear alpha-olefins, a key component in synthetic lubricants and polyethylene (Kuhlmann et al., 2007).

Propiedades

IUPAC Name |

1-(4-ethynylphenyl)cyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N.ClH/c1-2-11-5-7-12(8-6-11)13(14)9-3-4-10-13;/h1,5-8H,3-4,9-10,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKBZWORPINKKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2(CCCC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethynylphenyl)cyclopentan-1-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate](/img/structure/B2535073.png)

![2-(Methylsulfanyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2535077.png)

![benzo[d]thiazol-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2535080.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2535082.png)

![N-(4-chlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2535087.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2535088.png)

![7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2535089.png)

![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 5-bromofuran-2-carboxylate](/img/structure/B2535090.png)

![5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2535092.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2535094.png)